molecular formula C11H11N5O3 B11493793 N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 955969-79-6

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11493793
CAS No.: 955969-79-6
M. Wt: 261.24 g/mol
InChI Key: HZDSECYKTXNFHE-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a methyl group at the 6-position, a pyrazole ring with a nitro group at the 3-position, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Acetamide Formation: The acetamide linkage can be introduced by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Pyridine Substitution: The final step involves the coupling of the pyridine ring, substituted with a methyl group at the 6-position, to the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted acetamides.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide linkage might facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(6-methylpyridin-2-yl)-2-(3-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

955969-79-6

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H11N5O3/c1-8-3-2-4-9(12-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h2-6H,7H2,1H3,(H,12,13,17)

InChI Key

HZDSECYKTXNFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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